2-Desmethylene-2-chloromethyl Ethacrynic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desmethylene-2-chloromethyl Ethacrynic Acid is a synthetic compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.60. It is an impurity of Ethacrynic Acid and is primarily used in proteomics research . The compound is characterized by its pale beige solid appearance and has a melting point of 124-126°C .
Preparation Methods
The synthetic routes for 2-Desmethylene-2-chloromethyl Ethacrynic Acid involve the chloromethylation of Ethacrynic Acid. The reaction conditions typically include the use of chloroform and methanol as solvents
Chemical Reactions Analysis
2-Desmethylene-2-chloromethyl Ethacrynic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chloromethyl group in the compound can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Desmethylene-2-chloromethyl Ethacrynic Acid is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. The compound’s unique structure allows it to interact with various proteins, making it valuable for research in chemistry, biology, and medicine. It is also used in the development of new therapeutic agents and in the study of biochemical pathways .
Mechanism of Action
The mechanism of action of 2-Desmethylene-2-chloromethyl Ethacrynic Acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-Desmethylene-2-chloromethyl Ethacrynic Acid is similar to other chloromethylated derivatives of Ethacrynic Acid. Some of the similar compounds include:
- 2-Chloromethyl Ethacrynic Acid
- 2,3-Dichloro-4-(2-chloromethyl)-1-oxobutylphenoxyacetic Acid
Compared to these compounds, this compound is unique due to the absence of a methylene group, which affects its reactivity and interaction with proteins .
Properties
IUPAC Name |
2-[2,3-dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUOOKOWCATTNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575379 |
Source
|
Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95772-54-6 |
Source
|
Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.